1-(1H-Pyrazol-4-yl)propan-1-one
Description
Significance of the Pyrazole (B372694) Heterocycle in Contemporary Organic Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern organic and medicinal chemistry. frontiersin.org Its presence in a molecule can confer a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. frontiersin.orgnih.gov The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to engage in various chemical transformations make it a privileged scaffold in drug discovery and the development of agrochemicals. frontiersin.orggneechem.com The versatility of the pyrazole core allows for the synthesis of structurally diverse derivatives, which is a key focus for many researchers. mdpi.com
Overview of Acylpyrazole Scaffolds: Focus on 1-(1H-Pyrazol-4-yl)propan-1-one
Acylpyrazoles, which feature a carbonyl group attached to the pyrazole ring, are a particularly interesting subclass. The specific compound, this compound, is characterized by a propanone group at the 4-position of the pyrazole ring. This specific arrangement of atoms provides a unique electronic and steric environment, influencing its reactivity and potential as a building block in more complex molecular architectures. The ketone functional group serves as a handle for a variety of chemical modifications, further expanding its synthetic utility.
Scope and Research Focus of the Outline
This article will provide a focused examination of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, common synthesis methodologies, and its established role as a versatile building block in the creation of more complex molecules for medicinal and agrochemical research. The discussion will be strictly limited to the scientific aspects of this compound, excluding any information on dosage, administration, or safety profiles.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical characteristics of this compound is fundamental to its application in research and synthesis.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Likely a solid or oil |
| Solubility | Expected to be soluble in common organic solvents |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
Spectroscopic Data Analysis
Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the pyrazole ring protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the compound's structure. For comparison, the ¹H NMR spectrum of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, displays pyrazole ring proton signals around 6.27, 7.53, and 7.65 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the ethyl group. The carbonyl carbon signal in a similar acylpyrazole was observed at 194.7 ppm. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1660-1700 cm⁻¹. Other significant bands would arise from N-H and C-H stretching vibrations. The C=O bond in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, for instance, appears at 1663 cm⁻¹. mdpi.com
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound hydrochloride, the predicted monoisotopic mass is 124.06366 Da. uni.lu
Synthesis of this compound
The synthesis of pyrazole derivatives, including this compound, can be achieved through several established synthetic routes in organic chemistry.
General Synthetic Strategies for Pyrazole Ring Formation
The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. nih.gov Variations of this approach allow for the introduction of a wide range of substituents onto the pyrazole core. Another significant method is the 1,3-dipolar cycloaddition reaction. nih.gov
Specific Routes to 4-Acylpyrazoles
The synthesis of 4-acylpyrazoles like this compound often involves the use of starting materials that already contain the desired acyl group or a precursor that can be readily converted to it. One common strategy is the reaction of a β-keto ester with a hydrazine, which can lead to the formation of a pyrazole with an ester group that can then be further manipulated.
For example, the synthesis of related 3,4,5-substituted pyrazole derivatives has been achieved starting from 3-benzoyl propionic acid derivatives. nih.gov These were coupled with benzylhydroxylamine, and the pyrazole core was subsequently formed in a one-pot reaction. nih.gov
Role as a Building Block in Organic Synthesis
The unique combination of a reactive ketone and a versatile pyrazole ring makes this compound a valuable intermediate in the synthesis of more complex molecules.
In Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.com Acylpyrazoles serve as key intermediates in the synthesis of a wide range of biologically active compounds. The ketone functionality can be transformed into various other groups, such as alcohols, amines, or hydrazones, allowing for the exploration of structure-activity relationships. Pyrazole-based compounds have shown promise as anti-inflammatory agents, kinase inhibitors, and neuroprotective agents. frontiersin.orgresearchgate.net For instance, pyrazole derivatives are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net
In Agrochemical Research
Similar to their role in medicinal chemistry, pyrazole derivatives are also crucial in the development of new agrochemicals. gneechem.com The pyrazole moiety is present in several commercial herbicides, insecticides, and fungicides. gneechem.com The ability to modify the acyl group of this compound allows for the fine-tuning of the physicochemical properties of the final molecule, such as solubility and stability, which are critical for its efficacy as an agrochemical. gneechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBAKMGXIFCKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731643 | |
| Record name | 1-(1H-Pyrazol-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-19-7 | |
| Record name | 1-(1H-Pyrazol-4-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrazol-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 1 1h Pyrazol 4 Yl Propan 1 One
Reactivity at the Propanone Moiety
The propanone side chain offers two primary sites for chemical reactions: the carbonyl group and the adjacent alpha-carbon.
Carbonyl Group Transformations
The carbonyl group of 1-(1H-pyrazol-4-yl)propan-1-one is amenable to a range of transformations, including condensation, reduction, and oxidation reactions.
Condensation Reactions:
The carbonyl group can undergo condensation reactions with various nucleophiles. A notable example is the Claisen-Schmidt condensation, where this compound reacts with aldehydes to form chalcone-like compounds. For instance, the reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base like potassium hydroxide (B78521) yields (E)-1-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. nih.gov These reactions are pivotal in synthesizing pyrazole-containing chalcones, which are recognized for their potential biological activities. nih.gov
Reduction:
The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-(1H-pyrazol-4-yl)propan-1-ol. bldpharm.com This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. google.com The resulting alcohol provides a new functional group for further derivatization.
Oxidation:
While less common, the propanone moiety can be subject to oxidative cleavage under specific conditions, although this is not a primary strategy for derivatization.
Alpha-Carbon Functionalization Adjacent to the Carbonyl Group
The carbon atom alpha to the carbonyl group is activated and can participate in various functionalization reactions. This position is susceptible to deprotonation by a suitable base, forming an enolate intermediate that can react with a range of electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position, further expanding the chemical diversity of the scaffold.
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle with distinct reactive sites that can be targeted for derivatization.
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution. researchgate.net Due to the electronic properties of the ring, electrophilic attack preferentially occurs at the C4 position. researchgate.netrrbdavc.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. globalresearchonline.net For instance, iodination of N-substituted pyrazoles can be achieved using iodine in the presence of a catalyst like cadmium(II) acetate. researchgate.net
Nucleophilic Attack at Specific Pyrazole Positions (C3, C5)
The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient and can be targeted by nucleophiles, although this is less common than electrophilic substitution. researchgate.net The reactivity at these positions can be influenced by the substituents on the ring and the nature of the attacking nucleophile.
N-Substitution Reactions on the Pyrazole Ring
The nitrogen atoms of the pyrazole ring are nucleophilic and readily undergo substitution reactions, providing a key handle for introducing a wide variety of substituents.
N-Alkylation:
The pyrazole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base like potassium carbonate in a solvent such as DMSO. researchgate.net This reaction generally leads to a mixture of N1 and N2 isomers, with the regioselectivity influenced by the nature of the substituent at the C3 (or C5) position and the reaction conditions. researchgate.net For example, reacting 1H-pyrazole with propananilide intermediates in dimethylformamide can yield N-propananilide derivatives. nih.gov
N-Arylation:
N-arylation of pyrazoles can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. These reactions typically involve reacting the pyrazole with an aryl halide in the presence of a copper or palladium catalyst. researchgate.netorganic-chemistry.org For instance, copper-catalyzed N-arylation with arylboronic acids can proceed at ambient temperature. researchgate.net
N-Acylation:
The pyrazole nitrogen can also be acylated using acyl halides or anhydrides. researchgate.net This reaction is often carried out under phase-transfer catalysis conditions to facilitate the reaction between the pyrazole and the acylating agent. researchgate.net
Interactive Data Tables
Table 1: Carbonyl Group Transformations of this compound
| Transformation | Reagent(s) | Product |
| Condensation | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, KOH | (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one nih.gov |
| Reduction | Sodium borohydride, Ethanol (B145695) | 1-(1H-Pyrazol-4-yl)propan-1-ol bldpharm.comgoogle.com |
Table 2: N-Substitution Reactions of the Pyrazole Ring
| Reaction Type | Reagent(s) | Catalyst/Base | Product Type |
| N-Alkylation | Alkyl halide | K2CO3 | N-Alkyl pyrazole researchgate.net |
| N-Arylation | Arylboronic acid | Copper(I) oxide | N-Aryl pyrazole organic-chemistry.org |
| N-Acylation | Acyl halide | Tetrabutylammonium (B224687) bromide | N-Acyl pyrazole researchgate.net |
Synthesis of Complex Molecular Architectures Featuring the this compound Scaffold
The this compound moiety serves as a versatile building block for the construction of more complex, fused, and multicyclic molecular architectures. The reactivity of the propanone side chain, coupled with the inherent chemical properties of the pyrazole ring, allows for a variety of chemical transformations and derivatization strategies. These strategies are pivotal in medicinal chemistry for the development of novel compounds with diverse pharmacological activities.
Formation of Fused Pyrazole Systems
The fusion of a second heterocyclic ring onto the pyrazole core of this compound can lead to the formation of bicyclic systems such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. These fused heterocycles are prominent scaffolds in numerous biologically active compounds.
Pyrazolo[3,4-b]pyridines
One of the primary methods for synthesizing the pyrazolo[3,4-b]pyridine system involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com The ketone functionality of this compound allows it to act as a precursor to the required α,β-unsaturated system.
A plausible synthetic route begins with the Knoevenagel condensation of this compound with an aromatic aldehyde. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a weak base like piperidine (B6355638) or L-proline, would yield an α,β-unsaturated ketone intermediate (a pyrazolyl chalcone). wikipedia.orgresearchgate.net Subsequent reaction of this intermediate with a suitable 5-aminopyrazole in the presence of a catalyst like ZrCl₄ or through a multicomponent, one-pot approach can lead to the formation of the fused pyrazolo[3,4-b]pyridine ring system. researchgate.netmdpi.commdpi.comnih.gov The reaction proceeds via a Michael addition followed by cyclocondensation and subsequent aromatization. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Fused System | Reference |
| This compound | Aromatic Aldehyde | 5-Aminopyrazole | 1. Base (for Knoevenagel) 2. Acid/Lewis Acid (for cyclization) | Pyrazolo[3,4-b]pyridine | nih.govresearchgate.netmdpi.com |
| 5-Amino-4-acyl-pyrazole | Hydrazine (B178648) derivative | - | Heat/Acid | Pyrazolo[3,4-d]pyridazine | researchgate.netacs.org |
| 5-Aminopyrazole | β-Enaminone (from pyrazolyl propanone) | - | Microwave/Heat | Pyrazolo[1,5-a]pyrimidine (B1248293) | researchgate.netnih.gov |
Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones. researchgate.netnih.govrsc.org The propanone group in this compound can be elaborated to generate the necessary 1,3-dielectrophilic partner for this cyclization.
A key transformation is the reaction of the ketone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction typically yields a β-enaminone. This newly formed enaminone, which incorporates the pyrazole ring, can then undergo a cyclocondensation reaction. While many syntheses react an aminopyrazole with a separate enaminone, it is conceivable to construct the pyrimidine (B1678525) ring by reacting the pyrazolyl-enaminone with a suitable nitrogen-containing nucleophile, such as an amidine or guanidine, under thermal or microwave-assisted conditions to yield the fused pyrazolo[1,5-a]pyrimidine system. researchgate.net
Pyrazolo[3,4-d]pyridazines
The construction of the pyrazolo[3,4-d]pyridazine core generally requires a pyrazole precursor bearing two adjacent functional groups capable of cyclizing with hydrazine, such as 1,2-dicarbonyls or α-ketonitriles. researchgate.netacs.org To utilize this compound for this purpose, the methylene (B1212753) group adjacent to the carbonyl (the α-position) must be functionalized.
One potential strategy involves the α-oxidation of the ketone to introduce a second carbonyl group, forming a 1,2-dicarbonyl derivative. This can be achieved using various oxidizing agents. Alternatively, the α-position can be nitrosated followed by reduction and hydrolysis. A more direct method could be the reaction of the ketone with a reagent like tosyl azide (B81097) to introduce a diazo group, which can then be transformed. Once the 4-(1,2-dicarbonyl)pyrazole intermediate is formed, cyclocondensation with hydrazine hydrate (B1144303) or a substituted hydrazine would yield the desired pyrazolo[3,4-d]pyridazine derivative. acs.org
Incorporation into Multicyclic Compounds
Beyond simple fusion, the this compound scaffold can be incorporated into more complex multicyclic and spirocyclic systems, which are of significant interest in drug discovery.
Spirocyclic Pyrazoles
Spiro compounds, which contain two rings connected by a single common atom, represent a unique class of three-dimensional molecules. The synthesis of spiro-pyrazoles can be achieved through various strategies, including multicomponent reactions and cycloadditions. nih.govresearchgate.netmdpi.com
A plausible approach for creating a spirocyclic system from this compound involves a multicomponent reaction. For instance, a one-pot reaction with isatin (B1672199) (or a derivative), an activated methylene compound (like malononitrile), and an amine catalyst could potentially lead to the formation of a spiro[indoline-3,4'-pyran] system fused or linked to the pyrazole. mdpi.com In such a reaction, the ketone group of the pyrazolyl propanone could participate in a Knoevenagel-type condensation, leading to an intermediate that undergoes further cyclization to form the spirocyclic core.
| Reaction Type | Key Reagents | Resulting Architecture | Plausible Strategy | Reference |
| Friedländer Annulation | o-Aminobenzophenone | Pyrazoloquinoline | Condensation of the α-methylene ketone of the title compound with the o-aminobenzophenone. | researchgate.netpreprints.org |
| Multicomponent Reaction | Isatin, Malononitrile (B47326), Amine catalyst | Spiro[indoline-pyrazole] | Knoevenagel condensation involving the ketone followed by cyclization. | mdpi.comscilit.com |
| 1,3-Dipolar Cycloaddition | Nitrilimine | Spiro(indolizine-pyrazole) | Generation of a suitable dipolarophile from the title compound for reaction with a dipole. | researchgate.net |
Pyrazoloquinolines
Pyrazoloquinolines are another important class of fused heterocyclic systems with a wide range of biological activities. researchgate.netmdpi.comnih.govpreprints.org The Friedländer annulation is a classic and effective method for synthesizing quinolines. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl, such as this compound.
In this approach, the α-methylene group of the propanone side chain provides the necessary nucleophilic carbon for the initial aldol-type condensation with the carbonyl of the o-aminobenzophenone. The subsequent cyclization via dehydration leads to the formation of the quinoline (B57606) ring, resulting in a complex multicyclic structure where the pyrazole ring is substituted on the newly formed quinoline system. This method offers a direct pathway to highly substituted pyrazoloquinolines. researchgate.netpreprints.org
Spectroscopic Characterization for Structural Elucidation of 1 1h Pyrazol 4 Yl Propan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of 1-(1H-Pyrazol-4-yl)propan-1-one is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the propanone side chain. The pyrazole ring protons (H-3 and H-5) are anticipated to appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. vulcanchem.com The broad singlet for the N-H proton of the pyrazole ring can also be observed, often in a wide chemical shift range depending on the solvent and concentration.
The propanone side chain consists of an ethyl group directly attached to the carbonyl carbon. This would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group spin system. The methylene protons, being adjacent to the electron-withdrawing carbonyl group, would be deshielded and appear further downfield compared to the methyl protons. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Propanone) | ~1.1 | Triplet (t) |
| -CH₂- (Propanone) | ~2.8 | Quartet (q) |
| Pyrazole H-3, H-5 | ~7.5 - 8.0 | Singlet (s) |
| Pyrazole N-H | Variable, broad | Singlet (br s) |
Note: Predicted values are based on analogous structures. Actual shifts may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone, typically appearing in the range of δ 190-200 ppm. mdpi.com The two non-equivalent pyrazole ring carbons (C-3/C-5 and C-4) would resonate in the aromatic region, generally between δ 110 and 140 ppm. mdpi.com The carbons of the ethyl group will appear in the upfield region, with the methylene carbon (-CH₂-) deshielded by the adjacent carbonyl group relative to the terminal methyl carbon (-CH₃). nist.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (Propanone) | ~8 - 10 |
| -C H₂- (Propanone) | ~30 - 35 |
| Pyrazole C-4 | ~115 - 120 |
| Pyrazole C-3, C-5 | ~135 - 140 |
| C=O (Ketone) | ~195 |
Note: Predicted values are based on analogous structures. Actual shifts may vary.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. nepjol.info
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). miamioh.edu It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~30-35 ppm, assigning them to the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. miamioh.edu This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include the coupling from the methylene protons (~2.8 ppm) to the carbonyl carbon (~195 ppm) and the pyrazole C-4 carbon (~115-120 ppm), confirming the attachment of the propanone group to the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. mdpi.com The spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is a key diagnostic feature, typically appearing around 1660-1700 cm⁻¹. mdpi.commdpi.com The N-H stretching vibration of the pyrazole ring is expected as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching and C=N stretching from the pyrazole ring would also be present.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Pyrazole N-H | Stretch | 3100 - 3400 | Medium, Broad |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ketone C=O | Stretch | 1660 - 1700 | Strong |
| Pyrazole C=N | Stretch | ~1550 - 1615 | Medium |
| Pyrazole C=C | Stretch | ~1500 - 1570 | Medium |
Note: Values are based on data from analogous pyrazole and ketone compounds. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₆H₈N₂O), the molecular weight is 124.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 124.
Predicted mass spectrometry data for the hydrochloride salt shows expected adducts in electrospray ionization (ESI) mode. uni.lu The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺) to form a stable acylium ion, or cleavage at the pyrazole ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion (Adduct) | Predicted m/z |
| [M]⁺ | 124.06 |
| [M+H]⁺ | 125.07 |
| [M+Na]⁺ | 147.05 |
Data sourced from predicted values for the hydrochloride salt. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to both the pyrazole ring and the carbonyl group. The pyrazole ring, an aromatic heterocycle, will exhibit π → π* transitions, similar to the parent 1H-Pyrazole which absorbs around 210 nm. nist.govuni.lu The carbonyl group will show a weaker n → π* transition at a longer wavelength, typically in the range of 270-300 nm, which is characteristic of ketones. The conjugation between the pyrazole ring and the carbonyl group may cause a slight shift (bathochromic or red shift) in these absorption maxima.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| π → π | Pyrazole Ring | ~210 - 230 |
| n → π | Carbonyl Group (C=O) | ~270 - 300 |
Note: Predicted values are based on data from 1H-Pyrazole and analogous ketones. nist.gov
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the molecular constitution and revealing details about intermolecular interactions in the solid state. acs.org
For pyrazole derivatives, X-ray diffraction analysis has been instrumental in confirming their synthesized structures. For instance, the structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a derivative, was unambiguously confirmed using this method. mdpi.comresearchgate.net A suitable crystal of the compound was irradiated with X-rays, and the resulting diffraction pattern was analyzed to solve and refine the structure. mdpi.com Such analyses reveal the crystal system and space group, which describe the symmetry of the crystal lattice. spast.org
The study of a series of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine) demonstrates how substitutions on the pyrazole ring influence the crystal packing. The 4-chloro and 4-bromo derivatives were found to be isostructural, forming trimeric units through hydrogen bonding. mdpi.com In contrast, the 4-fluoro and 4-iodo analogs form chain-like structures called catemers. mdpi.com This highlights the subtle but significant impact of different functional groups on the supramolecular assembly.
Table 1: Crystallographic Data for Selected Pyrazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | Monoclinic | P2₁/c | 14.6160(7) | 8.8820(4) | 21.0180(9) | mdpi.comresearchgate.net |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C₂₅H₂₃N₃O | Monoclinic | P2₁/n | - | - | - | spast.org |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | C₂₀H₂₁N₃O | Triclinic | P-1 | - | - | - | spast.org |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis provides the empirical formula of a substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula. A close correlation between the experimental (found) and calculated values serves as crucial evidence for the purity and identity of the synthesized compound. researchgate.netresearchgate.net
For many newly synthesized pyrazole derivatives, elemental analysis is a standard characterization method. In the case of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the analysis confirmed the chemical formula C₁₅H₁₄N₄O. mdpi.comresearchgate.net Similarly, for a series of 5-aryl-3-phenyl-1H-pyrazole-1-carbothioamide derivatives, the experimentally found percentages of C, H, N, and S were in strong agreement with the calculated values, validating their respective molecular formulas. researchgate.net
Table 2: Elemental Analysis Data for a Representative Pyrazole Derivative: 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 65.57 | 65.52 | researchgate.net |
| Nitrogen (N) | 13.49 | 13.45 | researchgate.net |
Note: The compound has the molecular formula C₁₇H₁₇N₃OS. researchgate.net
Vibrational Spectroscopy for Comprehensive Molecular Characterization
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a vital tool for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for the compound.
In the characterization of this compound and its derivatives, FT-IR spectroscopy reveals key structural features. The IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, for example, shows a characteristic absorption band for the carbonyl (C=O) group around 1663 cm⁻¹. mdpi.comresearchgate.net The stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings are observed in the range of 1570–1615 cm⁻¹. mdpi.comresearchgate.net
Studies on various pyrazole derivatives consistently identify these and other characteristic bands. For instance, the C=N stretching vibration is often seen near 1590-1616 cm⁻¹. researchgate.netresearchgate.net The aromatic C=C stretching bands typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net In pyrazoles containing an N-H bond, the N-H stretching vibration is observed as a distinct band, which can be red-shifted (moved to a lower frequency) due to hydrogen bonding. researchgate.net For the pyrazole monomer, this band appears around 3524 cm⁻¹, while in hydrogen-bonded dimers it shifts to approximately 3255 cm⁻¹. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (monomer) | Stretch | ~3524 | researchgate.net |
| N-H (H-bonded) | Stretch | ~3255 | researchgate.net |
| C-H (aromatic) | Stretch | ~3027 | researchgate.net |
| C=O (ketone) | Stretch | ~1663 | mdpi.comresearchgate.net |
| C=N (pyrazole ring) | Stretch | 1589 - 1616 | researchgate.netresearchgate.net |
| C=C (aromatic ring) | Stretch | 1419 - 1577 | researchgate.net |
| C-N | Stretch | ~1209 | researchgate.net |
Computational and Theoretical Chemistry Studies on 1 1h Pyrazol 4 Yl Propan 1 One
Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of molecular properties by focusing on the electron density.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgnumberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comnih.gov
In conjugated systems like pyrazoles, the HOMO and LUMO are typically π-orbitals. For pyrazole (B372694) derivatives, the distribution of the HOMO and LUMO across the molecule can be visualized to predict sites of electrophilic and nucleophilic attack. Computational studies on various pyrazole-containing compounds have shown that the energy and localization of these orbitals are heavily influenced by the nature and position of substituents on the pyrazole ring. nih.gov For example, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO gap was calculated, indicating high chemical reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energies for Related Pyrazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | B3LYP/6-31G** | - | - | Small | nih.gov |
Note: Specific HOMO/LUMO energy values for 1-(1H-Pyrazol-4-yl)propan-1-one are not available in the cited literature; the table illustrates the concept with related compounds.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative electrostatic potential (electron-rich regions), which are prone to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-poor regions), susceptible to nucleophilic attack. researchgate.net
For the pyrazole ring system, MEP calculations generally show regions of negative potential around the nitrogen atoms, highlighting their Lewis basicity and ability to act as hydrogen bond acceptors. researchgate.net A computational study on 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide revealed two distinct negative regions on the MEP map, indicating potential sites for interaction. researchgate.net The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the molecule's behavior in condensed phases and its recognition by biological targets. researchgate.net
Predicted Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption Spectra)
DFT calculations can accurately predict various spectroscopic parameters. Calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. For instance, in a study on pyrazole-carboxamides, characteristic SO2 asymmetric and symmetric stretching vibrations were identified in the calculated IR spectra, confirming the presence of sulfonamide groups. nih.gov Similarly, theoretical calculations of UV-Vis absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for the molecule's absorption of light, providing insights into its color and photophysical properties. researchgate.net
Molecular Dynamics Simulations
While DFT calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. MD simulations are used to study the conformational flexibility of molecules, their interactions with solvent molecules, and their binding to larger macromolecules like proteins.
For pyrazole derivatives designed as enzyme inhibitors, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.govchemmethod.com These simulations can reveal how the pyrazole compound adapts its conformation within a binding site and can highlight key intermolecular interactions that stabilize the bound state. Studies on pyrazole-based inhibitors have used MD simulations to confirm that the compounds remain stably bound to their target enzymes, showing only minor conformational changes over the simulation time. nih.govnih.gov
Theoretical Studies of Reaction Mechanisms and Pathways for Pyrazole-Propanone Formation
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. The formation of this compound likely involves the synthesis of the pyrazole ring followed by the introduction of the propanone group at the 4-position.
One common route to 4-substituted pyrazoles is the Vilsmeier-Haack reaction on hydrazones, which yields pyrazole-4-carbaldehydes. nih.gov These aldehydes can then be further manipulated to introduce the propanone side chain. Theoretical studies could model the energetics of this multi-step process. Another established method for forming the pyrazole core involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). nih.gov The subsequent acylation at the C4 position, a reaction analogous to a Friedel-Crafts acylation, could also be modeled to understand its regioselectivity and efficiency.
Advanced Applications in Chemical Science
Role as Synthetic Intermediates and Versatile Building Blocks
The bifunctional nature of 1-(1H-Pyrazol-4-yl)propan-1-one, possessing both a nucleophilic pyrazole (B372694) ring and an electrophilic/enolizable ketone group, establishes it as a highly versatile intermediate in organic synthesis. The propanone moiety, which has α-hydrogens, is particularly amenable to condensation reactions.
A primary example of its utility is in the Claisen-Schmidt condensation, a reaction between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. In this reaction, this compound can serve as the ketone component, reacting with various aldehydes to form pyrazolyl-containing α,β-unsaturated ketones, commonly known as chalcones. This process involves the formation of a β-hydroxy ketone intermediate which readily dehydrates magritek.com. These resulting chalcone (B49325) structures are themselves important synthetic precursors for a variety of other heterocyclic compounds, such as pyrimidines, pyridines, and other fused-ring systems, further highlighting the role of the parent compound as a foundational building block nih.gov. The pyrazole ring itself can also undergo further functionalization, making the molecule a key starting material for creating more complex and substituted heterocyclic derivatives organic-chemistry.org.
Coordination Chemistry and Ligand Design
The structural features of the pyrazole-propanone scaffold are highly conducive to applications in coordination chemistry, where molecules, known as ligands, bind to a central metal atom.
Pyrazole and its derivatives are well-established as excellent chelating agents for a wide array of transition metals researchgate.netresearchgate.netresearchgate.net. The this compound moiety is particularly promising for ligand design due to the presence of multiple potential donor sites: the two adjacent nitrogen atoms of the pyrazole ring and the carbonyl oxygen atom of the propanone chain nih.gov. This arrangement allows the molecule to act as a multidentate ligand, binding to a metal ion at multiple points to form a stable chelate ring.
Research has shown that dipyrazole molecules functionalized with a ketone group can be considered prospective tripodal "scorpionate-like" ligands, which are a class of ligands that bind to a metal in a pincer-like fashion mdpi.comresearchgate.net. The combination of the pyrazole ring and the carbonyl group enhances the complexing behavior, making such ligands suitable for coordination with a wide range of metals, including copper, cadmium, and iron nih.govnih.gov. The synthesis of ligands incorporating pyrazole-acetamide, a related structure, has demonstrated the successful creation of mononuclear coordination complexes with these metals nih.gov.
Once pyrazole-based ligands form coordination complexes with metal ions, these new structures are often explored for their catalytic activity. The unique electronic and steric environment created by the ligand around the metal center can facilitate and accelerate chemical reactions. Metal complexes derived from ligands containing the pyrazole-propanone moiety are considered promising candidates for catalysis mdpi.com.
The field of homogeneous catalysis has seen broad application of metal complexes with pyrazole-derived ligands nih.gov. For instance, copper(II) complexes generated in situ with new pyrazole-based tripodal ligands have been shown to catalyze the oxidation of catechol to o-quinone researchgate.net. Similarly, ruthenium(II) complexes bearing pyrazole–pyridine–pyrazole ligands are effective catalysts for the acceptorless dehydrogenation of alcohols to aldehydes rsc.org. The versatility of the pyrazole framework allows for fine-tuning of the ligand structure, which in turn influences the catalytic properties of the resulting metal complex nih.govbohrium.com.
Materials Science Applications
The distinct electronic and chemical properties of the pyrazole ring have led to the exploration of this compound and its derivatives in the field of materials science.
Pyrazole derivatives have shown significant promise as functional components in advanced materials, including those for optoelectronic applications mdpi.com. Certain pyrazoline derivatives, which are dihydro-derivatives of pyrazole, have been investigated as blue color emitters in organic electroluminescent devices (OLEDs) due to their strong photoluminescence and electroluminescence rsc.orgcityu.edu.hk. More complex, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have also been synthesized and successfully used in the active layers of OLEDs mdpi.com.
In the realm of polymers, pyrazole-containing building blocks are used to create functional co-polymers. For example, well-defined diblock co-polymers containing pyrazole ligands have been used as templates to stabilize maghemite nanoparticles, resulting in superparamagnetic nanocomposites mdpi.com. The pyrazole units play a critical role in coordinating with the metal oxide core, preventing agglomeration and ensuring the stability of the nanoparticles mdpi.com. Furthermore, pyrazole-containing porous organic polymers have been synthesized and used as supports for silver nanoparticles, which then act as efficient catalysts for nitro reduction reactions rsc.org.
Pyrazole derivatives are recognized as effective corrosion inhibitors, particularly for protecting steel and its alloys in acidic environments bohrium.comresearchgate.net. The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that limits the access of corrosive species nih.govnih.gov.
The this compound structure is an excellent candidate for this application. The molecule can adsorb onto a metal surface through several interaction points: the lone pair electrons on the two nitrogen atoms, the lone pair electrons on the carbonyl oxygen, and the π-electrons of the aromatic pyrazole ring acs.org. This adsorption can be chemical (chemisorption) or physical, and it effectively blocks the active sites for corrosion researchgate.net. Studies on analogous pyrazole derivatives containing keto or ester (carbonyl) groups have demonstrated high inhibition efficiencies. For example, 3-methyl-1H-pyrazol-5-(4H)-one (MPO) showed a high inhibition efficiency on mild steel in a sulfuric acid medium acs.orgnih.govelsevierpure.com. The presence of the C=O group is noted to improve adsorption through coordination with the metal nih.gov. This strong performance underscores the potential of the pyrazole-propanone structure as an effective corrosion inhibitor.
Table 1: Inhibition Efficiency of Selected Pyrazole Derivatives on Steel in Acidic Media
| Compound Name | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source(s) |
|---|---|---|---|---|---|
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H₂SO₄ | 0.8 mg/L | 88.14 | acs.orgnih.govelsevierpure.com |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 0.8 mg/L | 92.28 | acs.orgnih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | nih.govnih.govacs.org |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8 | nih.govnih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The classical synthesis of pyrazoles, primarily through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, provides a solid foundation. mdpi.comnih.govmdpi.com However, future research should focus on developing more efficient, sustainable, and diverse synthetic routes to 1-(1H-Pyrazol-4-yl)propan-1-one and its derivatives.
Key areas for exploration include:
Advanced Catalysis: Research into novel catalysts, such as metal-oxo clusters or specialized nanocatalysts, could lead to reactions with higher yields, milder conditions, and greater selectivity. mdpi.commdpi.com
Green Chemistry Approaches: The use of microwave-assisted synthesis and solvent-free reaction conditions should be explored to reduce environmental impact and improve reaction efficiency. mdpi.com
Multicomponent Reactions (MCRs): Designing one-pot MCRs would allow for the rapid assembly of complex molecules from simple precursors, increasing synthetic efficiency and enabling the creation of diverse chemical libraries based on the pyrazole-propanone scaffold. nih.govmdpi.com
Flow Chemistry: Continuous flow synthesis could offer advantages for scalability, safety, and process control, facilitating the large-scale production of this compound for further application-based studies.
Investigation of Undiscovered Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay between the electron-rich pyrazole (B372694) ring and the electrophilic carbonyl group of the propanone side chain. The pyrazole ring itself possesses a complex reactivity profile, with nucleophilic centers at the nitrogen atoms and the C4 carbon, and electrophilic centers at the C3 and C5 carbons. semanticscholar.orgmdpi.com
Future investigations should aim to:
Elucidate Tautomeric Effects: Pyrazoles exhibit tautomerism, a phenomenon that can significantly influence their reactivity. semanticscholar.orgmdpi.comresearchgate.net Detailed studies are needed to understand how the tautomeric equilibrium of this compound affects its reaction pathways and how it can be controlled.
Functionalization of the Pyrazole Ring: While the C4 position is substituted, electrophilic substitution at other positions or N-alkylation/arylation could be explored to introduce new functionalities. nih.gov
Reactions at the Carbonyl Group: The ketone moiety is a gateway to a vast number of chemical transformations, including reductions to alcohols, reductive aminations to amines, and condensations to form larger, more complex structures. Exploring these reactions can yield a wide array of novel derivatives.
Tandem and Cascade Reactions: A particularly exciting avenue is the design of reactions where both the pyrazole ring and the propanone side chain participate in a concerted or sequential manner. Such cascade reactions could provide rapid access to complex heterocyclic systems that are otherwise difficult to synthesize.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.com For this compound, advanced computational modeling can provide invaluable insights and guide experimental work.
Future research should leverage:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, tautomeric preferences, and reaction mechanisms of the molecule at a fundamental level. eurasianjournals.com This can help predict sites of reactivity and the feasibility of proposed synthetic pathways.
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of the molecule, which is crucial for understanding its interactions with biological targets or its role in the formation of new materials. eurasianjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating their properties, 3D-QSAR models can be developed to predict their biological activity or material properties, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach accelerates the discovery process and reduces costs. eurasianjournals.com
Challenges such as improving the accuracy of force fields for these specific scaffolds remain, highlighting an area for continued development. eurasianjournals.com
Development of Pyrazole-Propanone Scaffolds for Emerging Chemical Technologies
The inherent properties of the pyrazole ring suggest that scaffolds based on this compound could be highly valuable in various technological applications. researchgate.net The pyrazole scaffold is a key component in numerous approved drugs and bioactive compounds, underscoring its therapeutic potential. tandfonline.comresearchgate.net
Future development efforts could be directed towards:
Medicinal Chemistry: The scaffold is an attractive starting point for designing novel therapeutic agents. Modifications to both the pyrazole ring and the propanone side chain could lead to new inhibitors for protein kinases, or agents targeting cancer, inflammation, or infectious diseases. mdpi.comnih.gov
Agrochemicals: Many successful pesticides and herbicides contain pyrazole rings. mdpi.comgneechem.com The this compound framework could be systematically modified to develop new, effective, and selective agrochemicals.
Materials Science: The ability of pyrazoles to act as ligands for metal ions opens up possibilities in the design of coordination polymers and functional materials with specific electronic, optical, or catalytic properties. gneechem.com The propanone group offers a convenient handle for polymerization or grafting onto surfaces.
Q & A
Q. Q1: What are the recommended synthetic routes and reaction conditions for preparing 1-(1H-Pyrazol-4-yl)propan-1-one?
Methodological Answer: The synthesis of pyrazole derivatives typically involves condensation or substitution reactions. For this compound, a plausible route includes:
- Step 1: Reacting 1H-pyrazole-4-carbaldehyde with a ketone (e.g., acetone) under acidic or basic conditions to form the propan-1-one backbone.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Key Parameters:
- Temperature: 80–100°C for condensation.
- Catalysts: Use of p-toluenesulfonic acid (PTSA) or NaOH.
- Yields: Optimized by controlling stoichiometry (e.g., 1:1.2 aldehyde:ketone).
Similar pyrazole derivatives (e.g., nitro-substituted analogs) are synthesized using hydrogen gas or NaBH₄ for reductions and KMnO₄ for oxidations .
Q. Q2: How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling:
- Use PPE: Nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hoods) and skin contact.
- Ventilation: Maintain local exhaust to prevent aerosol formation .
- Storage:
- Temperature: 2–8°C in airtight containers under inert gas (N₂ or Ar).
- Stability: Protect from moisture and light. Monitor for decomposition via periodic NMR or HPLC analysis.
- Waste Disposal: Segregate organic waste and transfer to licensed hazardous waste facilities .
Q. Q3: What spectroscopic and crystallographic methods are effective for characterizing this compound?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structure. Pyrazole protons typically appear as singlets at δ 7.5–8.5 ppm.
- IR: Look for carbonyl (C=O) stretches ~1700 cm⁻¹ and pyrazole ring vibrations (C=N) ~1600 cm⁻¹.
- Mass Spectrometry: ESI-MS or EI-MS to verify molecular ion peaks (expected m/z for C₇H₈N₂O: 136.06).
- X-ray Crystallography: Use SHELXL for refinement. Key parameters:
Advanced Research Questions
Q. Q4: How can computational methods like DFT or Multiwfn be applied to study the electronic properties of this compound?
Methodological Answer:
- DFT Calculations:
- Multiwfn Analysis:
Q. Q5: How can researchers resolve contradictions in crystallographic data (e.g., disorder or twinning) for this compound?
Methodological Answer:
- Disorder Handling:
- Refine using SHELXL’s PART instruction to model split positions.
- Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.
- Twinning:
- Validation: Cross-check with R-factor convergence (< 5%) and CCDC deposition standards.
Q. Q6: What are the potential bioactivities of structurally related pyrazole derivatives, and how can they guide research on this compound?
Methodological Answer:
- Known Bioactivities:
- Antimicrobial: Nitro-substituted pyrazoles show MIC values ≤ 10 µg/mL against S. aureus .
- Anticancer: Pyrrolidinyl-pyrazole derivatives inhibit kinase activity (IC₅₀ ~ 50 nM).
- Testing Strategies:
- In Vitro Assays: Use MTT or resazurin assays for cytotoxicity.
- Target Prediction: Employ molecular docking (AutoDock Vina) against PDB targets (e.g., EGFR kinase: 1M17).
- SAR Studies: Modify substituents (e.g., NO₂ → NH₂) to optimize activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
